Cas no 2757891-45-3 (3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid)

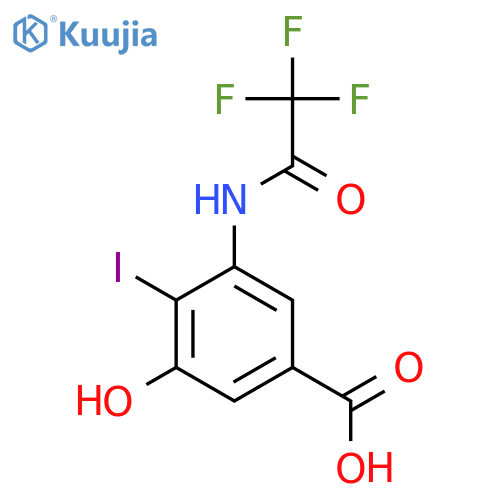

2757891-45-3 structure

商品名:3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid

3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2757891-45-3

- EN300-37101220

- 3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid

- 3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid

-

- インチ: 1S/C9H5F3INO4/c10-9(11,12)8(18)14-4-1-3(7(16)17)2-5(15)6(4)13/h1-2,15H,(H,14,18)(H,16,17)

- InChIKey: CKAORKSBVDGKND-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(=O)O)C=C1NC(C(F)(F)F)=O)O

計算された属性

- せいみつぶんしりょう: 374.92154g/mol

- どういたいしつりょう: 374.92154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37101220-0.5g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 0.5g |

$1811.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-5.0g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 5.0g |

$5470.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-1.0g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 1.0g |

$1887.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-0.1g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 0.1g |

$1660.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-0.25g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 0.25g |

$1735.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-10.0g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 10.0g |

$8110.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-0.05g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 0.05g |

$1584.0 | 2023-07-06 | ||

| Enamine | EN300-37101220-2.5g |

3-hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid |

2757891-45-3 | 2.5g |

$3696.0 | 2023-07-06 |

3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2757891-45-3 (3-Hydroxy-4-iodo-5-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬